An In-depth Technical Guide to 4-Amino-4'-methylbiphenyl: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Amino-4'-methylbiphenyl: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-4'-methylbiphenyl, also known as 4-(4-methylphenyl)aniline, is a biphenyl derivative of significant interest as a chemical intermediate in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and common synthetic routes. Detailed experimental protocols for its preparation via Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented. Furthermore, this document includes key spectral data for characterization and a discussion on its potential metabolic pathways based on related structures. All quantitative data is summarized in tables for clarity, and key chemical transformations and workflows are illustrated with diagrams.
Chemical Properties and Structure
4-Amino-4'-methylbiphenyl possesses the core structure of a biphenyl system, with an amino group at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. This substitution pattern influences its chemical reactivity and physical properties.
Physical and Chemical Properties
| Property | 4-Amino-4'-methylbiphenyl | 4-Aminobiphenyl (for comparison) | 4-Methylbiphenyl (for comparison) |
| CAS Number | 1204-78-0[1] | 92-67-1[2] | 644-08-6 |
| Molecular Formula | C₁₃H₁₃N[1] | C₁₂H₁₁N[2] | C₁₃H₁₂ |
| Molecular Weight | 183.25 g/mol [1] | 169.22 g/mol [2] | 168.24 g/mol [3] |
| IUPAC Name | 4-(4-methylphenyl)aniline[1] | [1,1'-Biphenyl]-4-amine | 4-Methyl-1,1'-biphenyl |
| Synonyms | 4'-Methyl-[1,1'-biphenyl]-4-amine, 4-(p-tolyl)aniline[1] | 4-Phenylaniline, Xenylamine | 4-Phenyltoluene, p-Methylbiphenyl |
| Melting Point | Data not available | 52-54 °C[4] | 44-50 °C[3] |
| Boiling Point | Data not available | 302 °C at 760 mmHg[2] | 267-268 °C at 760 mmHg[3] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol[5]. Insoluble in water. | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, and chloroform.[2] | Insoluble in water; soluble in alcohol and ether.[6] |
| pKa (of conjugate acid) | Data not available | 4.35 at 18 °C[7] | Not applicable |
Molecular Structure
The structure of 4-Amino-4'-methylbiphenyl features two phenyl rings linked by a carbon-carbon single bond. The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups at opposite ends of the biphenyl system influences the electron density distribution across the aromatic rings. The amino group makes the attached phenyl ring more electron-rich and susceptible to electrophilic substitution, and it also imparts basic properties to the molecule.
Spectral Data
The structural characterization of 4-Amino-4'-methylbiphenyl is supported by various spectroscopic techniques.
| Technique | Key Data Points |
| ¹H NMR | Data not readily available for 4-Amino-4'-methylbiphenyl. For the related 4-methylbiphenyl in CDCl₃, characteristic signals are observed for the aromatic protons in the range of δ 7.19-7.42 ppm and a singlet for the methyl protons at δ 2.41 ppm. For aniline, aromatic protons appear between δ 6.7 and 7.2 ppm. |
| ¹³C NMR | Spectral data is available on databases such as PubChem.[1] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 183.1048, corresponding to the molecular formula C₁₃H₁₃N. GC-MS data is available on PubChem.[1] |
Synthesis of 4-Amino-4'-methylbiphenyl
The synthesis of 4-Amino-4'-methylbiphenyl is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of carbon-carbon and carbon-nitrogen bonds. The two primary methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between the two aromatic rings.[8] This can be achieved by coupling a haloaniline derivative with a tolylboronic acid derivative, or a halotoluene derivative with an aminophenylboronic acid derivative.
Caption: Suzuki-Miyaura coupling for 4-Amino-4'-methylbiphenyl synthesis.
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 mmol, 1.0 equiv), 4-tolylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
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Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add degassed toluene (10 mL) and deionized water (2 mL) via syringe.
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Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Amino-4'-methylbiphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming the C-N bond.[9] This would typically involve the coupling of an amine with an aryl halide. For the synthesis of 4-Amino-4'-methylbiphenyl, this could involve the reaction of 4-methylbiphenyl-4'-yl bromide with an ammonia equivalent or a protected amine, followed by deprotection. Alternatively, and more directly, it could involve the coupling of 4-bromo-4'-methylbiphenyl with an amine source.
Caption: Buchwald-Hartwig amination for 4-Amino-4'-methylbiphenyl synthesis.
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Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 4-bromo-4'-methylbiphenyl (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
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Amine Addition: If using a protected amine like benzophenone imine, add it to the Schlenk tube (1.2 mmol, 1.2 equiv).
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Solvent Addition: Add anhydrous, degassed toluene (5 mL).
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Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
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Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter and concentrate the organic phase under reduced pressure. If a protected amine was used, a deprotection step (e.g., hydrolysis with aqueous acid) is required. Purify the crude product by column chromatography on silica gel to yield 4-Amino-4'-methylbiphenyl.
Biological Activity and Metabolic Pathways
While 4-Amino-4'-methylbiphenyl is primarily utilized as a chemical intermediate, its structural similarity to known carcinogens like 4-aminobiphenyl warrants a discussion of its potential biological effects and metabolic fate.
Putative Metabolic Pathway
Based on the well-documented metabolism of 4-aminobiphenyl, it is plausible that 4-Amino-4'-methylbiphenyl undergoes a similar metabolic activation pathway. This process is primarily initiated in the liver by cytochrome P450 enzymes.
Caption: Proposed metabolic pathway of 4-Amino-4'-methylbiphenyl.
The proposed pathway involves:
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N-oxidation: Cytochrome P450 enzymes, particularly CYP1A2, may oxidize the amino group to form the N-hydroxy metabolite.
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O-Acetylation: The N-hydroxy metabolite can be further activated by N-acetyltransferases (NATs) to form a reactive N-acetoxy ester.
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Nitrenium Ion Formation: This ester can spontaneously break down to form a highly reactive nitrenium ion.
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DNA Adduct Formation: The electrophilic nitrenium ion can then react with nucleophilic sites on DNA, forming DNA adducts, which are mutagenic lesions.
A competing detoxification pathway involves the direct N-acetylation of the parent amine by NATs, leading to a less toxic and more readily excretable compound.
Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Amino-4'-methylbiphenyl.
Caption: Generalized experimental workflow for synthesis and purification.
Conclusion
4-Amino-4'-methylbiphenyl is a valuable synthetic intermediate with well-defined structural features. Its synthesis is readily achievable through modern cross-coupling methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While specific experimental data for some of its physical properties are not widely reported, its chemical behavior and spectral characteristics can be inferred from its structure and comparison with related compounds. The potential for metabolic activation to reactive intermediates, based on the known toxicology of 4-aminobiphenyl, should be a consideration in its handling and applications. This guide provides a foundational resource for researchers and professionals working with this compound, offering key data, detailed synthetic protocols, and insights into its chemical and biological profile.
References
- 1. 4-Amino-4'-methylbiphenyl | C13H13N | CID 14564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminobiphenyl = 98 92-67-1 [sigmaaldrich.com]
- 5. 4-AMINO-3-METHYLBIPHENYL CAS#: 63019-98-7 [m.chemicalbook.com]
- 6. 4-Methylbiphenyl, 98% | Fisher Scientific [fishersci.ca]
- 7. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
